Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-

Toxicology Occupational Safety Regulatory Compliance

Generic replacement of MOCA risks compromised reactivity, thermal stability, and regulatory compliance. M-CDEA (CAS 106246-33-7) directly resolves these challenges. • Faster cure: meta-chlorine substitution increases amine nucleophilicity vs. MOCA (ortho-chlorine). • Higher thermal performance: Tg up to 191°C in BPA epoxy; superior dynamic properties in TDI-based PU elastomers. • Lower regulatory burden: not classified for acute toxicity, mutagenicity, or carcinogenicity under OSHA/GHS. • Optical clarity: enables transparent PU elastomers with high resiliency and abrasion resistance. Ideal for industrial rolls, wheels, seals, aerospace composites, and high-temp adhesives.

Molecular Formula C21H28Cl2N2
Molecular Weight 379.4 g/mol
CAS No. 106246-33-7
Cat. No. B010909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
CAS106246-33-7
Molecular FormulaC21H28Cl2N2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl
InChIInChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3
InChIKeyVIOMIGLBMQVNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-CDEA Curing Agent Overview


Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] (CAS 106246-33-7), commonly known as M-CDEA, is a high-performance aromatic diamine chain extender and curing agent . It is primarily used in the formulation of elastomeric polyurethanes (PU) and as a hardener for epoxy resins (EP) [1]. Its chemical structure, characterized by a methylene bridge linking two 3-chloro-2,6-diethylaniline moieties, confers specific reactivity and thermal properties .

Curing agent for elastomeric polyurethane formulations
Hardener for high-temperature epoxy resin systems
Meta-chloro aromatic diamine with reported reactivity profile distinct from ortho-chloro analogs

M-CDEA vs MOCA: Critical Differences


Generic substitution of aromatic diamine curatives is not feasible due to significant variations in reactivity, thermal performance, and safety profiles driven by subtle structural differences. For instance, the position of the chlorine atom relative to the amine group critically influences reactivity [1]. In M-CDEA, the chlorine atom is meta to the amine, which is reported to increase the amine's nucleophilicity compared to MOCA, where the chlorine is ortho to the amine, leading to a faster curing reaction [1]. Furthermore, the presence of ethyl substituents in M-CDEA enhances its thermal stability and reduces its toxicity profile compared to MOCA . These structural nuances translate into distinct performance outcomes in cured polyurethane and epoxy systems, making the direct replacement of one curative with another without reformulation a high-risk strategy for achieving target mechanical and thermal specifications.

Chlorine substitution Meta to amine Ortho to amine
Meta-chloro position reported to increase amine nucleophilicity; cure rate and gel time may shift with substitution.
Alkyl substituents Diethyl groups present No ethyl substituents
Ethyl groups may influence thermal stability and reported toxicity classification; direct performance transfer is not guaranteed.
Reformulation requirement
Replacing MOCA with M-CDEA without reformulation review may shift cured mechanical and thermal specifications.

M-CDEA Performance Evidence


Acute Oral Toxicity vs MOCA

M-CDEA demonstrates a significantly improved safety profile compared to MOCA. The acute oral LD50 for M-CDEA in rats is >5000 mg/kg . In contrast, MOCA (MBOCA) is classified as an acute oral toxicant (Category 4), a germ cell mutagen (Category 2), and a carcinogen (Category 1) under OSHA HazCom 22CFR 1910.1200 [1][2]. This difference in toxicity profile is a primary driver for substituting MOCA with M-CDEA in industrial applications.

Toxicity classification
Head-to-head
LD50 >5000 mg/kg (rat)
Not classified as OSHA HazCom hazard
vs MOCA: Acute oral Cat.4, Muta. Cat.2, Carc. Cat.1 per OSHA HazCom
Supports occupational hazard classification review
Reported >5× higher LD50 threshold; regulatory context may differ by jurisdiction
Toxicology Occupational Safety Regulatory Compliance

Cured Epoxy Tg vs Standard Amines

M-CDEA imparts exceptional high-temperature resistance to cured epoxy systems. When used to cure a standard Bisphenol A epoxy resin with a specific cure cycle (4 hours @ 130°C, 4 hours @ 160°C, 4 hours @ 190°C), M-CDEA yields a glass transition temperature (Tg) of 191°C [1][2]. This performance metric is critical for applications in aerospace and automotive sectors requiring thermal stability. While a direct comparative Tg value for MOCA or Ethacure 300 in the exact same epoxy system is not provided in the source, the value itself represents a high benchmark for aromatic amine-cured epoxies, positioning M-CDEA as a premium high-temperature hardener.

Epoxy Tg
Class-level
191°C
Bisphenol A epoxy; cure: 4h@130°C + 4h@160°C + 4h@190°C
Reported thermal stability benchmark for aromatic amine-cured epoxies
Comparator Tg data not provided in source; source-specific benchmark review recommended
Epoxy Curing Thermal Analysis High-Temperature Composites

Curing Speed vs MOCA

M-CDEA exhibits a faster reaction rate with TDI prepolymers compared to MOCA, which translates to a shorter gel time and improved manufacturing throughput [1]. This is attributed to the meta-position of the chlorine atom in M-CDEA, which increases the nucleophilicity of the amine group relative to the ortho-chloro substitution in MOCA [1]. The faster cure speed can be a significant advantage in high-volume casting and RIM processes.

Cure rate
Reported
Faster reaction with TDI prepolymer
vs MOCA: Slower reaction; attributed to meta-chloro substitution
May support process throughput context for TDI-based PU systems
Formulation-dependent; exact gel times not provided
Polyurethane Elastomer Cure Kinetics Process Efficiency

Melting Point vs MOCA

M-CDEA offers a clear processing advantage due to its lower melting point. With a melting point of 88°C [1][2], M-CDEA can be melted and processed at a lower temperature than MOCA, which requires heating to 98-102°C [3][4]. This 10-14°C reduction in processing temperature translates to energy savings and reduced thermal stress on other formulation components, while also simplifying handling and mixing operations.

Melting point
Head-to-head
88°C
vs MOCA: 98–102°C; 10–14°C lower processing temperature
Supports processing temperature and energy context review
May simplify handling; thermal stress on co-formulants context-dependent
Processing Formulation Energy Efficiency

M-CDEA Application Scenarios


Cast Polyurethane Elastomers

M-CDEA is a preferred curative for TDI-based cast polyurethane elastomers where a balance of high hardness, tear strength, and abrasion resistance is required [1]. The superior mechanical properties and lower toxicity compared to MOCA make it suitable for demanding industrial components such as rolls, wheels, and seals [2].

High-Temperature Epoxy Formulations

For epoxy systems requiring elevated glass transition temperatures (Tg), M-CDEA serves as an effective hardener. The reported Tg of 191°C in a Bisphenol A epoxy system validates its use in applications such as aerospace composites, high-temperature adhesives, and electrical encapsulants where thermal stability is critical [1].

Safer MOCA Alternative

In manufacturing environments where worker exposure to hazardous chemicals is a primary concern, M-CDEA provides a direct substitute for MOCA. Its lack of OSHA hazardous classification for acute toxicity, germ cell mutagenicity, and carcinogenicity [1] significantly reduces regulatory burden and enhances worker safety protocols.

Transparent, Resilient PU Systems

M-CDEA enables the production of transparent polyurethane elastomers with enhanced resiliency and abrasion resistance [1]. This combination of optical clarity and mechanical performance is valuable for specialty applications like transparent coatings, optical lenses, and certain sporting goods.

Application
Selection Property
Validation Focus
Cast PU elastomer curing
Hardness and tear strength profile
Mechanical property specification review for rolls, wheels, and seals
High-temperature epoxy curing
Reported thermal stability benchmark
Tg specification for aerospace composites and high-temperature adhesives
MOCA substitution evaluation
Reported toxicity classification profile
Occupational hazard classification and handling protocol review
Transparent PU formulation
Optical clarity and resiliency profile
Transparency and abrasion specification for coatings and optical components

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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